molecular formula C8H7NO2 B1629905 5-Ethenylpyridine-2-carboxylic acid CAS No. 45946-64-3

5-Ethenylpyridine-2-carboxylic acid

Cat. No.: B1629905
CAS No.: 45946-64-3
M. Wt: 149.15 g/mol
InChI Key: ADRIIDWWYDDLIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .


Molecular Structure Analysis

The molecular structure of 5-Ethenylpyridine-2-carboxylic acid is represented by the molecular formula C8H7NO2 . The exact mass is 149.04800 .


Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .

Scientific Research Applications

Cocrystals and Hydrogen Bonding

A study by Bhogala and Nangia (2003) discusses the crystallization of cis,cis-1,3,5-Cyclohexanetricarboxylic acid with bipyridine bases, including 1,2-bis(4-pyridyl)ethylene (a related compound), to afford molecular complexes with super honeycomb hydrogen bond networks and various structural features. This research underscores the importance of acid···pyridine hydrogen bonding in forming neutral and ionic complexes, which could have implications for designing new materials with specific properties (Balakrishna R. Bhogala & A. Nangia, 2003).

Supramolecular Liquid-Crystalline Networks

Kihara et al. (1996) prepared supramolecular liquid-crystalline networks by self-assembly of multifunctional H-bond donor and acceptor molecules. This study highlights the potential of using compounds with pyridine units, such as 5-Ethenylpyridine-2-carboxylic acid, in creating materials that exhibit liquid-crystalline properties through hydrogen bonding, with potential applications in advanced materials science (H. Kihara et al., 1996).

Chemosensors for Metal Ions

Luo et al. (2007) reported the synthesis of a porphyrin-appended terpyridine as a chemosensor for cadmium, based on fluorescent enhancement. This research demonstrates the utility of pyridine derivatives in developing sensitive and selective sensors for detecting metal ions in environmental samples (Hongyan Luo et al., 2007).

Coordination Polymers for Luminescence and Magnetism

Gai et al. (2013) synthesized a series of novel zinc(II) entangled coordination polymers using carboxyphenyl-terpyridine ligands, showcasing the structural diversity and potential applications of these compounds in luminescence and magnetic properties. This indicates the broad applicability of pyridine derivatives in material science, especially in the synthesis of coordination polymers with unique properties (Yanli Gai et al., 2013).

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating an innovative approach to synthesizing valuable pyridine derivatives like 6-aminonicotinic acid. This highlights the potential of pyridine compounds in catalysis and organic synthesis, especially in reactions involving carbon dioxide utilization (Q. Feng et al., 2010).

Properties

IUPAC Name

5-ethenylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h2-5H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRIIDWWYDDLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630126
Record name 5-Ethenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45946-64-3
Record name 5-Ethenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by following general procedure 2. To a solution of 5-bromo pyridine-2-carboxylic acid (5 g, 24.75 mmol) in 50 mL of 1,4-dioxan, dichlorobis(triphenylphosphine)palladium(II) (2.08 g, 2.96 mmol) was added at RT and stirred at RT for 5 min. Tributylvinyltin (11.7 g, 36.9 mmol) was added slowly at RT and stirred at 100° C. for 3 h. The reaction mixture was monitored by TLC and LCMS. After completion of the starting material, evaporated the solvent below 40° C. and purified by column chromatography using ethyl acetate to afford the 5-vinylpyridine-2-carboxylic acid (3.5 g, 94.5%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.08 g
Type
catalyst
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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